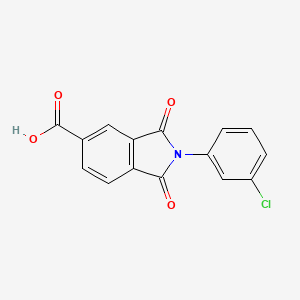

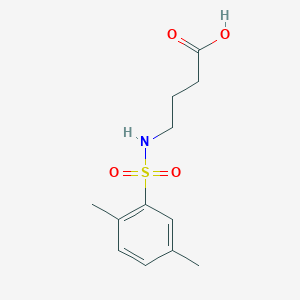

2-Methoxy-2-methyl-3-phenylmethoxypropanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methoxy-2-methyl-3-phenylmethoxypropanoic acid, also known as MPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPPA belongs to the family of arylpropionic acid derivatives, which are known for their anti-inflammatory and analgesic properties.

Applications De Recherche Scientifique

Highly Selective Formation of Unsaturated Esters

The study by Magro et al. (2010) explores the methoxycarbonylation of phenylethyne catalysed by palladium complexes, leading to the formation of methyl cinnamate with high activity and regioselectivity. This reaction is crucial for producing unsaturated esters or α,ω-diesters, serving as intermediates in chemical synthesis (Magro et al., 2010).

Synthesis of Carbohydrates

Montgomery, Pirrung, and Heathcock (1990) describe the aldol reactions involving methyl 2-methoxypropanoate, contributing to the synthesis of L-cladinose, a significant component in carbohydrate chemistry (Montgomery, Pirrung, & Heathcock, 1990).

General Synthesis of 2-Alkoxy-2-phenylpropanoic Acids

Monk et al. (2008) discuss a two-step synthesis of various 2-alkoxy-2-phenylpropanoic acids, integral in various chemical syntheses and industrial applications (Monk et al., 2008).

Applications in Biochemistry and Medicine

Therapeutic and Nutraceutical Applications

Płowuszyńska and Gliszczyńska (2021) investigate p-methoxycinnamic acid (p-MCA), closely related in structure to 2-Methoxy-2-methyl-3-phenylmethoxypropanoic acid, outlining its wide range of biologically useful properties. This compound is significant in therapeutic and nutraceutical applications due to its antidiabetic, anticancer, antimicrobial, hepato-, and neuroprotective activities (Płowuszyńska & Gliszczyńska, 2021).

Neuroprotective Phenylpropanoid Esters

Kim and Kim (2000) isolated phenylpropanoid esters from Scrophularia buergeriana, demonstrating significant protective effects against glutamate-induced neurodegeneration. These findings highlight the potential therapeutic applications of phenylpropanoid derivatives in neuroprotective medicine (Kim & Kim, 2000).

Applications in Industrial Processes

Synthesis of PPARpan Agonist

Guo et al. (2006) describe the synthesis of a potent PPARpan agonist, involving the formation of 2-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)thio]phenoxy}-2-methylpropanoic acid. This synthesis is integral in the production of drugs targeting PPAR, a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes (Guo et al., 2006).

Propriétés

IUPAC Name |

2-methoxy-2-methyl-3-phenylmethoxypropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-12(15-2,11(13)14)9-16-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVGMQGJZFTVIPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COCC1=CC=CC=C1)(C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-2-methyl-3-phenylmethoxypropanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-morpholinophenyl)acetamide](/img/structure/B2645753.png)

![N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-6-carboxamide](/img/structure/B2645758.png)

![(E)-N-[1-(Cyclohexen-1-ylmethyl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2645760.png)

![N-{[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B2645761.png)

![1-Chloro-3-[2-(2-methoxyethoxy)ethoxy]propane](/img/structure/B2645766.png)

![N-acetyl-N-(2-{(E)-2-[6-(trifluoromethyl)-2,3-dihydrothieno[3,2-c]quinolin-4-yl]ethenyl}phenyl)acetamide](/img/structure/B2645774.png)